2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-7-fluoro-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-23(2)9-10-24-17(12-5-7-22-8-6-12)16-18(25)14-11-13(21)3-4-15(14)27-19(16)20(24)26/h3-8,11,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNRHOAPBHXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H21F N3O3
- Molecular Weight : 359.39 g/mol
This compound features a chromeno-pyrrole core structure that is known for its diverse biological activities.
Synthesis
The synthesis of chromeno-pyrrole derivatives has been achieved through various methods, including one-pot multicomponent reactions. For example, a recent study reported an efficient synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with yields ranging from 43% to 86% depending on the substituents used . This method allows for the creation of libraries of compounds with potential biological activity.
Antioxidant Activity
Compounds similar to this compound have exhibited significant antioxidant properties. Studies have shown that derivatives of chromeno[2,3-c]pyrrole can effectively scavenge free radicals and reduce oxidative stress in cellular models .
Antimicrobial Properties
Research indicates that chromeno-pyrrole derivatives demonstrate antimicrobial activity against various strains of bacteria. For instance, derivatives have shown comparable effects to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. Chromeno-pyrrole derivatives have been reported to induce apoptosis in cancer cell lines such as HeLa and RD cells. Notably, studies have indicated that these compounds can overcome multidrug resistance in certain cancer types .
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A study highlighted the potential of chromeno-pyrrole derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2. The compound exhibited promising inhibitory activity at non-cytotoxic concentrations . -
Glucokinase Activation :
Another investigation demonstrated that compounds within this class acted as glucokinase activators, which could have implications for diabetes management by enhancing insulin secretion .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for constructing the chromeno-pyrrole scaffold in this compound?
The compound can be synthesized via multicomponent reactions (MCRs) that integrate key substituents (e.g., dimethylaminoethyl, pyridinyl) into the chromeno-pyrrole core. Optimization of solvent systems (e.g., ethanol or methanol for polar intermediates) and temperature (reflux for cyclization) is critical to achieving yields >70%. Catalysts like Lewis acids (e.g., AlCl₃) may enhance regioselectivity in Friedel-Crafts steps .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyridine proton shifts at δ 8.5–8.7 ppm, fluorophenyl groups at δ 7.1–7.3 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete cyclization .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused chromeno-pyrrole system .
Q. How does the dimethylaminoethyl group influence solubility and reactivity?
The dimethylaminoethyl substituent enhances water solubility via protonation at physiological pH, facilitating in vitro assays. It also participates in intramolecular hydrogen bonding, stabilizing transition states during nucleophilic substitutions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing pyridinyl with phenyl) to isolate activity drivers. For example, fluorinated analogs show 3–5× higher kinase inhibition than non-fluorinated derivatives .
- Dose-Response Profiling : Address discrepancies by testing compounds across multiple concentrations (e.g., 0.1–100 µM) in target-specific assays (e.g., ELISA for enzyme inhibition) .
Q. How can reaction conditions be optimized to minimize byproducts during scale-up?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalyst Loading : Reduce Pd-based catalyst use to <2 mol% to avoid metal contamination in final products .
- Table 1 : Byproduct reduction strategies.
| Condition | Byproduct Yield (%) | Purity Improvement (%) |
|---|---|---|
| Solvent: Ethanol | 12 | 88 → 95 |
| Catalyst: AlCl₃ (1.5 eq) | 8 | 90 → 97 |
| Temp: 60°C (reflux) | 5 | 92 → 98 |
| Data derived from analogous chromeno-pyrrole syntheses |
Q. What mechanistic hypotheses explain this compound’s interaction with kinase targets?
- Molecular Docking : The pyridinyl group may occupy ATP-binding pockets in kinases (e.g., EGFR), while the fluorophenyl moiety stabilizes hydrophobic interactions. MD simulations predict binding affinities (ΔG = -9.2 kcal/mol) .
- Enzyme Assays : Pre-incubate with ATP analogs to test competitive inhibition. IC₅₀ values <1 µM suggest high potency .
Methodological Considerations
Q. How should researchers design in vitro assays to evaluate anti-inflammatory potential?
- Cell Models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
- Control Compounds : Compare to dexamethasone (IC₅₀ = 10 nM) to benchmark efficacy .
- Dose Range : Test 0.01–50 µM to capture full dose-response curves and avoid false negatives .
Q. What computational tools predict metabolic stability of this compound?
- ADMET Predictors : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 t₁/₂ = 2.3 hrs) and blood-brain barrier penetration (logBB = -1.2) .
- Metabolite Identification : Use Mass Frontier to simulate Phase I/II metabolism, highlighting potential glucuronidation sites at the dimethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
